molecular formula C15H10Cl2O B3031210 2',4'-Dichlorochalcone CAS No. 19738-89-7

2',4'-Dichlorochalcone

Cat. No.: B3031210
CAS No.: 19738-89-7
M. Wt: 277.1 g/mol
InChI Key: MAHZJRXLVQTYEA-UHFFFAOYSA-N
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Description

2’,4’-Dichlorochalcone is a derivative of chalcone, a class of flavonoids known for their diverse biological activities. The molecular formula of 2’,4’-Dichlorochalcone is C15H10Cl2O, and it is characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the phenyl ring .

Mechanism of Action

Target of Action

The primary targets of 2’,4’-Dichlorochalcone are the fungal pathogens Fusarium tricinctum and Trichothecium roseum . These pathogens are responsible for various plant diseases worldwide .

Mode of Action

2’,4’-Dichlorochalcone interacts with its targets by inhibiting their growth and pathogenicity . Specifically, it strongly inhibits the mycelial growth and conidial production of these pathogens . It also increases the cell membrane permeability and the accumulation of reactive oxygen species .

Biochemical Pathways

2’,4’-Dichlorochalcone affects the respiration pathway of the targeted pathogens. It significantly inhibits the total respiration rate and activates the cyanide-resistant respiratory pathway in both pathogens . The expression level of AOX, a key enzyme in the cyanide-resistant respiratory pathway, is enhanced .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2’,4’-Dichlorochalcone are not readily available, the molecular weight of 277.152 Da suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da typically have better absorption and distribution in the body.

Result of Action

The action of 2’,4’-Dichlorochalcone results in significant molecular and cellular effects. It increases the cell membrane permeability and the accumulation of reactive oxygen species in the targeted pathogens . This leads to a strong inhibition of the mycelial growth and conidial production . Furthermore, it significantly inhibits the expansion of potato dry rot from F. tricinctum and apple rot spot from T. roseum .

Action Environment

Biochemical Analysis

Cellular Effects

Some studies have shown that chalcones can have significant effects on various types of cells and cellular processes For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

It is known that the effects of chalcones can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dichlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 2’,4’-Dichlorochalcone are not extensively documented, the Claisen-Schmidt condensation remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichlorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

2’,4’-Dichlorochalcone is unique due to the presence of chlorine atoms at specific positions on the phenyl ring, which imparts distinct biological activities. Similar compounds include:

These compounds share a common chalcone backbone but differ in their substituents, leading to variations in their biological and chemical properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHZJRXLVQTYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327155
Record name 2',4'-dichlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19738-89-7
Record name 2',4'-dichlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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